

DP-1 Hydrochloride: A Technical Overview of a Ganetespib Fragment

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Compound of Interest

Compound Name: **DP-1 hydrochloride**

Cat. No.: **B15600828**

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Abstract

DP-1 hydrochloride (CAS No. 1472616-35-5) is a significant degradation product and fragment of Ganetespib, a potent, second-generation, small-molecule inhibitor of Heat Shock Protein 90 (HSP90).^[1] As a key metabolite, understanding the physicochemical properties of **DP-1 hydrochloride** is essential for comprehensive pharmacokinetic and drug metabolism studies of Ganetespib. This document provides a detailed summary of the known chemical structure and properties of **DP-1 hydrochloride**, places it within the biological context of HSP90 inhibition by its parent compound, and outlines general experimental methodologies relevant to its characterization.

Chemical Structure and Physicochemical Properties

DP-1 hydrochloride is a complex heterocyclic molecule. Its identity and purity are typically confirmed by standard analytical techniques such as ¹H-NMR, LC-MS, and HPLC.^[1] While it is commercially available as a research chemical, it is often a custom-synthesized product.^[1]

Table 1: Chemical Identity and Properties of **DP-1 Hydrochloride**

Property	Value	Reference(s)
CAS Number	1472616-35-5	
IUPAC Name	4-(5-hydroxy-4-(1-(2-(piperidin-4-yl)ethyl)-1H-indol-5-yl)-4H-1,2,4-triazol-3-yl)-6-isopropylbenzene-1,3-diol hydrochloride	
Molecular Formula	C ₂₆ H ₃₂ ClN ₅ O ₃	[1]
Molecular Weight	498.02 g/mol	[1]
Physical Form	Solid	
Purity	>98% (as reported by various suppliers)	[2]
Solubility	DMSO: 45 mg/mL (90.36 mM)	[1]
Storage Conditions	Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.	[2]
SMILES	Cl.O=C1NN=C(C=2C=C(C(O)=CC2O)C(C)C)N1C=3C=CC4=C(C=CN4CCC5CCNCC5)C3	[1]
InChI Key	SILKIYOHNAHLNH-UHFFFAOYSA-N	

Note: Data such as melting point and pKa are not readily available in public literature and would require experimental determination.

Biological Context: The HSP90 Signaling Pathway

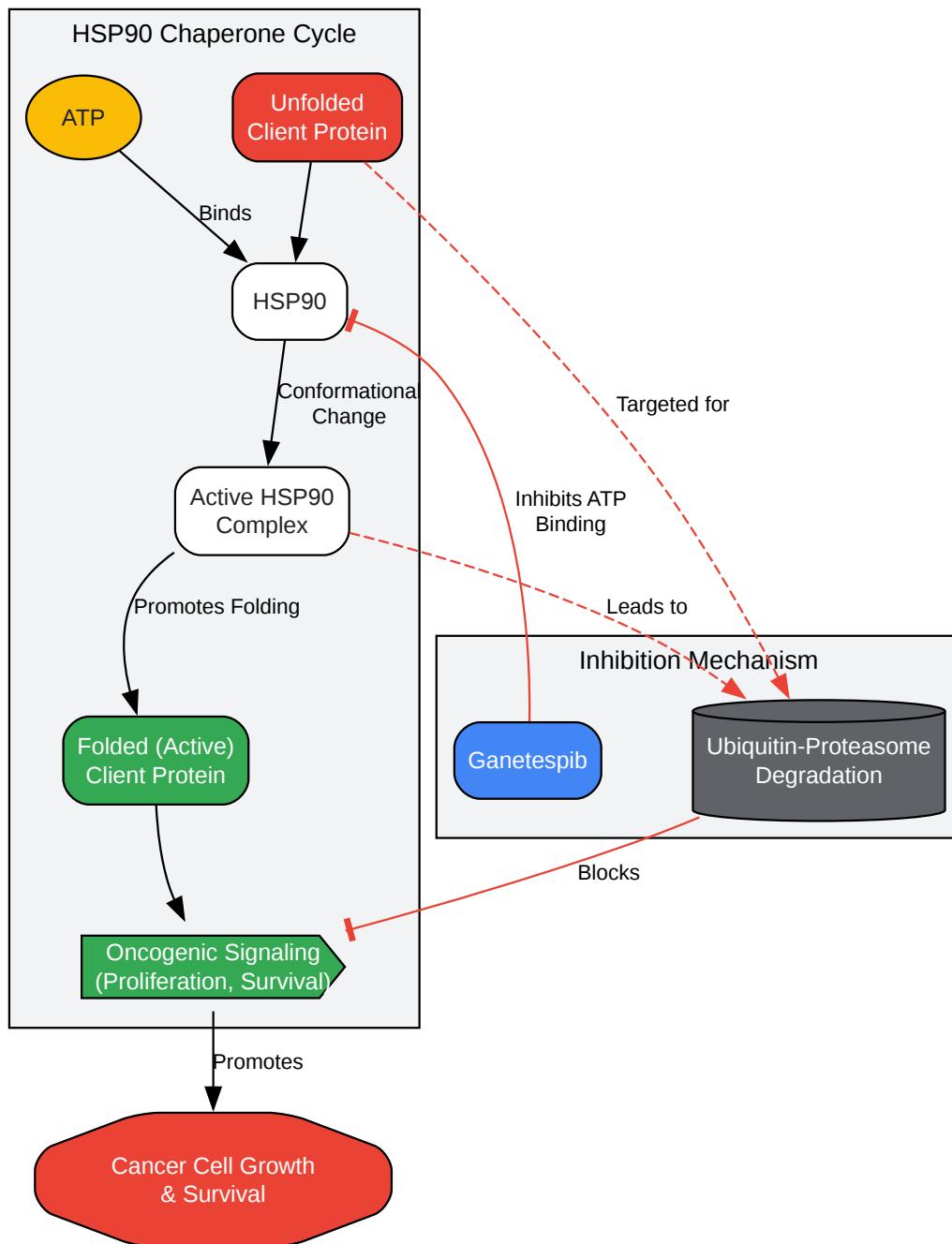
DP-1 hydrochloride is primarily of interest due to its relationship with Ganetespib. Ganetespib exerts its potent antitumor effects by inhibiting HSP90, a critical molecular chaperone.[\[3\]](#)[\[4\]](#)[\[5\]](#) [\[6\]](#)[\[7\]](#) HSP90 is responsible for the conformational maturation, stability, and activity of a wide

array of "client" proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis.[6][8]

By binding to the ATP pocket in the N-terminus of HSP90, Ganetespib disrupts the chaperone cycle.[8] This leads to the misfolding of client proteins, which are subsequently targeted for ubiquitination and degradation by the proteasome.[8] This simultaneous disruption of multiple oncogenic signaling pathways makes HSP90 an attractive therapeutic target. Key client proteins affected by Ganetespib include receptor tyrosine kinases (e.g., EGFR, HER2, MET), signaling kinases (e.g., RAF-1, AKT), and transcription factors (e.g., androgen receptor).[3][7][8][9]

The biological activity of the DP-1 fragment itself has not been extensively characterized in the public domain, and it is most likely an inactive metabolite. The relevant signaling pathway is therefore that of the parent compound, Ganetespib.

General Signaling Pathway of HSP90 Inhibition by Ganetespib

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Caption: Inhibition of the HSP90 chaperone cycle by Ganetespib.

Experimental Protocols & Methodologies

Detailed, peer-reviewed synthesis and analytical protocols specifically for **DP-1 hydrochloride** are not widely published. The compound is typically referenced as a standard for analytical assays. Below are general methodologies that would be employed for its characterization.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol describes a general method for determining the purity of a chemical standard like **DP-1 hydrochloride**.

Objective: To separate and quantify **DP-1 hydrochloride** from potential impurities.

Instrumentation:

- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μ m)
- Autosampler and data acquisition software

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid or Trifluoroacetic acid (TFA)
- **DP-1 hydrochloride** reference standard
- Methanol for sample dissolution

Procedure:

- Mobile Phase Preparation:

- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Standard Preparation: Prepare a stock solution of **DP-1 hydrochloride** in methanol or DMSO at a concentration of approximately 1 mg/mL. Further dilute with mobile phase A to a working concentration (e.g., 50 µg/mL).
- HPLC Conditions:
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 µL
 - Column Temperature: 30°C
 - UV Detection: 254 nm (or wavelength of maximum absorbance for DP-1)
 - Gradient Elution (Example):
 - 0-2 min: 10% B
 - 2-15 min: 10% to 90% B
 - 15-18 min: 90% B
 - 18-20 min: 90% to 10% B
 - 20-25 min: 10% B (re-equilibration)
- Analysis: Inject the standard solution. Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Caption: General workflow for the characterization of a reference standard.

In Vivo Solution Preparation

For pharmacokinetic studies, DP-1 (the free base of **DP-1 hydrochloride**) may need to be formulated for administration.

Objective: To prepare a solution or suspension suitable for animal dosing.

Example Protocol (Suspended Solution):[2]

- Prepare a stock solution of DP-1 in DMSO (e.g., 25 mg/mL).
- To 400 μ L of PEG300, add 100 μ L of the DMSO stock solution and mix thoroughly.
- Add 50 μ L of Tween-80 and mix until uniform.
- Add 450 μ L of saline to bring the total volume to 1 mL. The final concentration will be 2.5 mg/mL.
- Use sonication if necessary to ensure a uniform suspension.

Conclusion

DP-1 hydrochloride is a crucial reference standard for the preclinical and clinical development of the HSP90 inhibitor Ganetespib. While detailed information on its intrinsic biological activity and specific synthesis protocols are limited in the public literature, its physicochemical properties have been defined, allowing for its use in analytical and pharmacokinetic assays. Its significance is intrinsically linked to the mechanism of its parent compound, which targets the fundamental HSP90 chaperone machinery, representing a key strategy in modern oncology research.

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